4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Overview
Description
“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, also known as MTCP, is a remarkable and versatile biomedical compound extensively employed in the research of distinct diseases or conditions . It is a light orange to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis Approaches
Facile Synthesis Methods : Haginoya et al. (2004) developed improved routes for preparing tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts. These methods provide easier means for producing thiazolopyridine and tetrahydrothiazolopyridine derivatives, crucial for various scientific applications (Haginoya et al., 2004).
Efficient Synthetic Approach : Ahmed et al. (2006) described an efficient synthetic approach for pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines using tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as starting material. This method is vital for creating structurally diverse compounds for research (Ahmed et al., 2006).
Applications in Medicinal Chemistry
Factor Xa Inhibitor Development : Haginoya et al. (2004) synthesized N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which displayed potent anti-factor Xa activity. This study highlights the compound's potential in developing oral anticoagulants (Haginoya et al., 2004).
Anticonvulsant Activity : Wang et al. (2019) investigated 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives for their anticonvulsant properties. They found that certain derivatives showed significant anticonvulsant activity, suggesting potential applications in treating seizure disorders (Wang et al., 2019).
Chemical and Structural Analysis
Conformational Analysis : A study by Zheng et al. (1999) on 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines revealed their selective beta3-adrenoceptor agonist activities. This research contributes to understanding the compound's molecular interactions and potential therapeutic uses (Zheng et al., 1999).
Cytotoxicity Studies : Lozynskyi et al. (2019) synthesized thiazolo[4,5-b]pyridine-5-carboxylic acid amides and evaluated their anticancer activities. The study provides insights into the compound's potential as a cancer therapeutic agent (Lozynskyi et al., 2019).
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOHPQQBQEJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1965310-23-9 | |
Record name | Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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